molecular formula C19H16N2O3 B2631638 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide CAS No. 1103515-09-8

1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2631638
CAS No.: 1103515-09-8
M. Wt: 320.348
InChI Key: LFXIYGBGWSWRLF-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety linked to an indoline structure through a carbonyl group

Preparation Methods

The synthesis of 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzofuran-2-carbonyl chloride, which is then reacted with N-methylindoline-2-carboxamide under controlled conditions to form the desired compound . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the carbonyl linkage.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-benzofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-20-18(22)15-10-12-6-2-4-8-14(12)21(15)19(23)17-11-13-7-3-5-9-16(13)24-17/h2-9,11,15H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXIYGBGWSWRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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